![molecular formula C9H18N2 B13074013 1-Ethyl-octahydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13074013.png)
1-Ethyl-octahydro-1H-pyrrolo[2,3-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-octahydro-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by its unique bicyclic structure, which consists of a pyridine ring fused with a pyrrole ring The presence of an ethyl group and the octahydro configuration adds to its distinct chemical properties
Méthodes De Préparation
The synthesis of 1-Ethyl-octahydro-1H-pyrrolo[2,3-c]pyridine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, starting from a pyridine derivative, the introduction of an ethyl group can be achieved through alkylation reactions. Subsequent hydrogenation steps lead to the octahydro configuration. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
1-Ethyl-octahydro-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting any unsaturated bonds to saturated ones.
Substitution: Nucleophilic substitution reactions can occur at the ethyl group or other reactive sites on the molecule, often using reagents like sodium hydride or lithium diisopropylamide. The major products formed from these reactions depend on the specific conditions and reagents used
Applications De Recherche Scientifique
1-Ethyl-octahydro-1H-pyrrolo[2,3-c]pyridine has been explored for various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives have shown potential as enzyme inhibitors, particularly in targeting specific biological pathways.
Medicine: Research has indicated its potential use in developing new therapeutic agents, especially in cancer treatment due to its ability to interact with specific molecular targets.
Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, including the synthesis of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism by which 1-Ethyl-octahydro-1H-pyrrolo[2,3-c]pyridine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This interaction often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex. The pathways involved may include signal transduction pathways that regulate cell growth and apoptosis .
Comparaison Avec Des Composés Similaires
1-Ethyl-octahydro-1H-pyrrolo[2,3-c]pyridine can be compared with other similar compounds in the pyrrolopyridine family, such as:
1H-Pyrrolo[2,3-b]pyridine: Known for its potent activity against fibroblast growth factor receptors, making it a candidate for cancer therapy.
1H-Pyrazolo[3,4-b]pyridine: Exhibits diverse biological activities and is used in the synthesis of various bioactive molecules.
1H-Pyrrolo[3,2-c]pyridine: Studied for its anticancer properties, particularly as a colchicine-binding site inhibitor. The uniqueness of this compound lies in its specific structural configuration and the presence of the ethyl group, which can influence its reactivity and biological activity.
Propriétés
Formule moléculaire |
C9H18N2 |
|---|---|
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
1-ethyl-2,3,3a,4,5,6,7,7a-octahydropyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C9H18N2/c1-2-11-6-4-8-3-5-10-7-9(8)11/h8-10H,2-7H2,1H3 |
Clé InChI |
VDMGNVHIHQPQDF-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCC2C1CNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


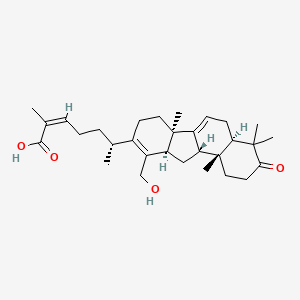
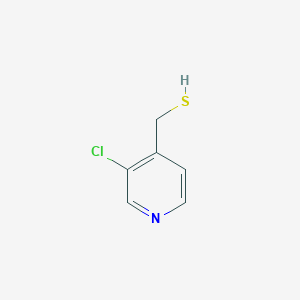
![6-Bromo-3-fluoro-pyrazolo[1,5-a]pyrimidine](/img/structure/B13073955.png)
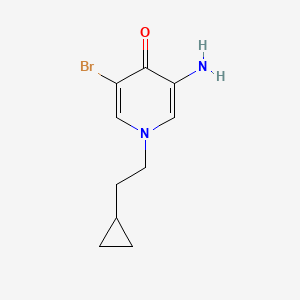
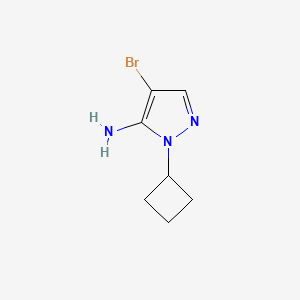
![3,5,7-Trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13073964.png)
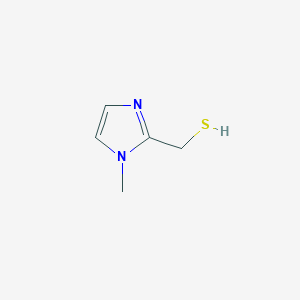
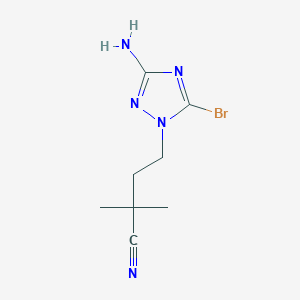
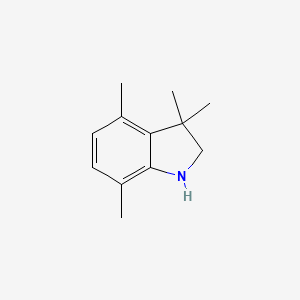
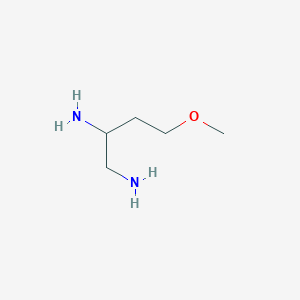
![(3E)-2-(Morpholin-4-YL)-3-[(4-nitrophenyl)methylidene]cyclopent-1-ene-1-carbaldehyde](/img/structure/B13074000.png)
![1-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13074004.png)

![1-[(5-Fluoropyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13074016.png)
